molecular formula C22H26ClN3O3S B2384525 Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1351596-91-2

Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2384525
CAS No.: 1351596-91-2
M. Wt: 447.98
InChI Key: KEDMLNAJORWIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a related compound, was used for the preparation of various heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and others. These compounds were synthesized from acetoacetic esters and served as reagents in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones (Selič, Grdadolnik, & Stanovnik, 1997).

Efficient Peptide Coupling

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP) was utilized as a coupling reagent for conjugated carboxylic acid with methyl ester amino acids hydrochloride. This method showed high efficiency, with chemical yields up to 90%, and was applied in the synthesis of Fa-Met, an important enzymatic substrate (Brunel, Salmi, & Letourneux, 2005).

Biotransformation Studies

The biotransformation of 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), a compound structurally similar to the specified chemical, was studied. This research identified metabolites through in vitro metabolism in rat liver microsomes and elucidated phase I and phase II metabolism processes (León et al., 2009).

Generation of Diverse Compound Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derivative, was used as a starting material to generate a diverse library of compounds. This included dithiocarbamates, thioethers, and various substituted NH-azoles, showcasing the compound's versatility in synthesizing structurally diverse compounds (Roman, 2013).

Synthesis of Substituted Heterocyclic Systems

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a compound similar in structure, was used as a versatile synthon for the preparation of polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, demonstrating its importance in the synthesis of polyfunctional systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethyl-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-14-12-15(2)19-18(13-14)23-22(29-19)25(11-10-24(3)4)20(26)16-8-6-7-9-17(16)21(27)28-5;/h6-9,12-13H,10-11H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDMLNAJORWIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.